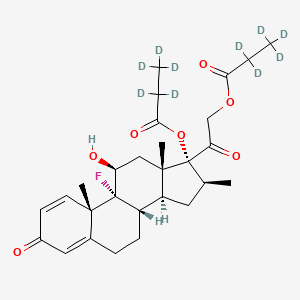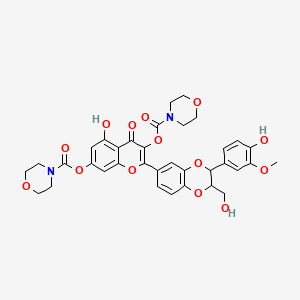
Antitumor agent-48
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-48 is a 2,3-dehydrosilybin derivative known for its antitumor activity. It exhibits cytotoxic effects against various cancer cell lines, including MCF-7, NCI-H1299, HepG2, and HT29 . This compound is part of a broader class of antitumor agents that target specific cellular mechanisms to inhibit cancer cell proliferation and induce apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-48 involves the modification of silybin, a flavonolignan derived from the milk thistle plant. The key steps include:
Oxidation: Silybin undergoes oxidation to form 2,3-dehydrosilybin.
Derivatization: The dehydrosilybin is then chemically modified to enhance its antitumor properties.
The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the transformation. The exact conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, reaction kinetics, and purification methods to ensure the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-48 undergoes various chemical reactions, including:
Oxidation: Conversion of silybin to 2,3-dehydrosilybin.
Substitution: Introduction of functional groups to enhance antitumor activity.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Solvents: Organic solvents such as methanol or ethanol are commonly used.
Catalysts: Specific catalysts may be employed to increase reaction rates and selectivity.
Major Products Formed
The primary product is this compound, with potential by-products depending on the reaction conditions and reagents used. Purification steps are essential to isolate the desired compound and remove impurities.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-48 has a wide range of scientific research applications:
Chemistry: Studied for its unique chemical properties and potential as a lead compound for developing new antitumor agents.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, with ongoing research into its efficacy and safety.
Wirkmechanismus
Antitumor agent-48 exerts its effects through several mechanisms:
DNA Intercalation: Binds to DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis.
Inhibition of Enzymes: Targets specific enzymes involved in DNA replication and repair, further inhibiting cancer cell proliferation.
Induction of Oxidative Stress: Generates reactive oxygen species (ROS) that cause cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A platinum-based antitumor agent known for its DNA-damaging effects.
Paclitaxel: A diterpene alkaloid that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Uniqueness
Antitumor agent-48 is unique due to its specific derivatization of silybin, which enhances its antitumor properties while potentially reducing side effects compared to traditional chemotherapy agents. Its ability to target multiple cellular pathways makes it a promising candidate for further development and clinical application.
Eigenschaften
Molekularformel |
C35H34N2O14 |
|---|---|
Molekulargewicht |
706.6 g/mol |
IUPAC-Name |
[5-hydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-(morpholine-4-carbonyloxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C35H34N2O14/c1-44-25-14-19(2-4-22(25)39)31-28(18-38)48-24-5-3-20(15-26(24)49-31)32-33(51-35(43)37-8-12-46-13-9-37)30(41)29-23(40)16-21(17-27(29)50-32)47-34(42)36-6-10-45-11-7-36/h2-5,14-17,28,31,38-40H,6-13,18H2,1H3 |
InChI-Schlüssel |
SYCOXFSOXHTSJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCOCC6)O)OC(=O)N7CCOCC7)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


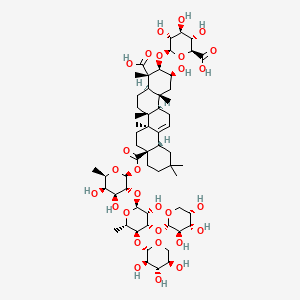
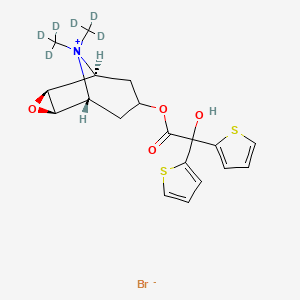

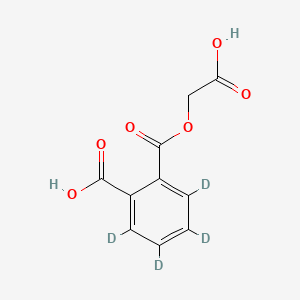
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)


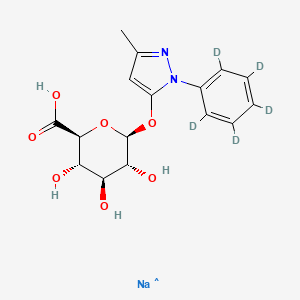
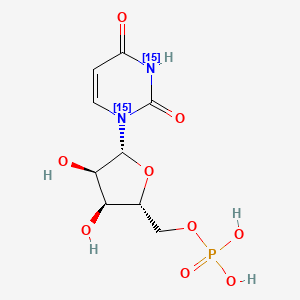

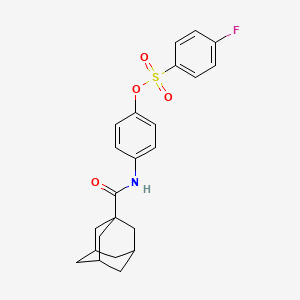
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
